molecular formula C15H13ClN4OS B7496516 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine

2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine

Cat. No. B7496516
M. Wt: 332.8 g/mol
InChI Key: ZGZUKACCUDPSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplantation, and cancer.

Mechanism of Action

2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine selectively inhibits JAK3, which is a key component of cytokine signaling pathways. JAK3 is primarily expressed in immune cells, and its activation is critical for the differentiation, proliferation, and survival of T cells, B cells, and natural killer cells. By inhibiting JAK3, 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine blocks cytokine signaling and reduces inflammation.
Biochemical and Physiological Effects:
2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine has been shown to reduce inflammation in animal models of autoimmune diseases and transplantation. In clinical trials, 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine has also been shown to reduce the incidence of acute rejection in kidney transplant recipients.

Advantages and Limitations for Lab Experiments

2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine has several advantages for use in laboratory experiments. It is a highly selective inhibitor of JAK3, which reduces off-target effects. 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine is also orally bioavailable, which allows for easy administration to animals. However, 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine has a short half-life, which requires frequent dosing in animal studies.

Future Directions

For research include the evaluation of 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine in combination with other immunosuppressive agents, the development of more potent JAK3 inhibitors, and the identification of biomarkers that predict response to 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine therapy. Additionally, the potential use of 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine in cancer therapy is an area of active investigation.

Synthesis Methods

2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine was first synthesized by Pfizer in 2003. The synthesis involves the condensation of 5-(3-chlorophenyl)-2-hydroxybenzaldehyde and 2-amino-4-methylpyrimidine, followed by reaction with 2-chloro-1-methylsulfanylpropane to yield the final product.

Scientific Research Applications

2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplantation, and cancer. In preclinical studies, 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine has shown efficacy in animal models of rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease. In clinical trials, 2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine has been evaluated for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-9-5-13(17)20-15(19-9)22-8-14-18-7-12(21-14)10-3-2-4-11(16)6-10/h2-7H,8H2,1H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZUKACCUDPSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC=C(O2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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